molecular formula C21H25NO4 B6132869 2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine

2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine

Cat. No. B6132869
M. Wt: 355.4 g/mol
InChI Key: BXPOBKVZTIXNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine is a chemical compound used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine involves its binding to the serotonin 5-HT2A receptor, leading to the activation of various signaling pathways. This activation can result in various physiological effects, such as changes in neurotransmitter release, gene expression, and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine include its ability to modulate serotonin signaling, which can affect various physiological processes, such as mood, cognition, and perception. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine in lab experiments is its high affinity and selectivity for the serotonin 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is its potential toxicity and side effects, which can affect the interpretation of experimental results.

Future Directions

For the use of 2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine in scientific research include its potential use as a therapeutic agent for various neurological disorders, such as depression and schizophrenia. It can also be used as a tool for studying the role of the serotonin 5-HT2A receptor in various physiological processes, such as memory and learning. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3-methoxybenzyl chloride with 6-methyl-1,3-benzodioxole in the presence of a base to form 3-methoxybenzyl-6-methyl-1,3-benzodioxole. This intermediate is then reacted with morpholine in the presence of a catalyst to form the final product, 2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine.

Scientific Research Applications

2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine has various scientific research applications, including its use as a ligand for G protein-coupled receptors (GPCRs), such as the serotonin 5-HT2A receptor. It has been shown to have high affinity and selectivity for this receptor, making it a useful tool for studying the role of this receptor in various physiological processes.

properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-15-8-20-21(26-14-25-20)11-17(15)12-22-6-7-24-19(13-22)10-16-4-3-5-18(9-16)23-2/h3-5,8-9,11,19H,6-7,10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPOBKVZTIXNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CN3CCOC(C3)CC4=CC(=CC=C4)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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